Defined Enantiomeric Purity as a Chiral Building Block for Palonosetron Synthesis
The (S)-stereochemistry of CAS 138356-92-0 is essential for its role as a precursor to the antiemetic drug palonosetron [1]. This compound is specifically identified as a related isomer to palonosetron hydrochloride [1]. In contrast, the use of the (R)-enantiomer or a racemic mixture would be unsuitable, as it would not lead to the correct stereoisomer of the active pharmaceutical ingredient. The specific optical rotation value ([α]20/D) for this compound, while not located for the exact CAS number in the provided results, is a standard metric for confirming enantiomeric purity and differentiating it from its mirror image .
| Evidence Dimension | Stereochemical Purity and Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 138356-92-0 |
| Comparator Or Baseline | (R)-enantiomer (CAS not located) or racemic mixture |
| Quantified Difference | Chiral identity is a binary, qualitative property; the (S)-enantiomer is the required configuration for specific applications. |
| Conditions | Synthesis of palonosetron intermediates [1] |
Why This Matters
This matters for procurement because the correct enantiomer is non-negotiable for synthesizing stereospecific drug candidates like palonosetron, and purchasing the wrong isomer directly leads to failed syntheses.
- [1] Chem960. (n.d.). 138356-92-0 (Palonosetron Hydrochloride (R,R) Isomer) [Chemical Information]. Retrieved from chem960.com. View Source
